L-2,4-diaminobutyric acid

Descripción general

Descripción

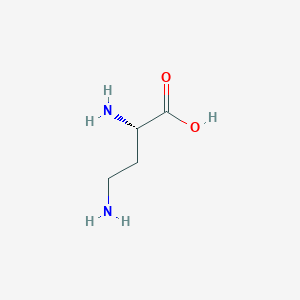

El ácido L-2,4-diaminobutírico es un aminoácido no proteinogénico con la fórmula química

C4H10N2O2

. Es estructuralmente similar al ácido gamma-aminobutírico, pero contiene un grupo amino adicional. Este compuesto es conocido por su función como un débil inhibidor de la transaminasa del ácido gamma-aminobutírico y se ha estudiado por sus posibles propiedades antitumorales .Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido L-2,4-diaminobutírico se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción del acetamidomalonato de dietilo con etilendiamina, seguido de hidrólisis y descarboxilación. Las condiciones de reacción generalmente incluyen:

Reacción con etilendiamina: El acetamidomalonato de dietilo se hace reaccionar con etilendiamina en presencia de una base como el etilato de sodio.

Hidrólisis: El producto intermedio se hidroliza luego con ácido clorhídrico.

Descarboxilación: El paso final implica la descarboxilación en condiciones ácidas para producir ácido L-2,4-diaminobutírico.

Métodos de producción industrial

La producción industrial del ácido L-2,4-diaminobutírico a menudo implica la fermentación microbiana. Cepas específicas de bacterias, como Corynebacterium glutamicum, están diseñadas para producir en exceso este compuesto. El proceso de fermentación se optimiza para el rendimiento y la pureza, involucrando el control del pH, la temperatura y el suministro de nutrientes.

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido L-2,4-diaminobutírico experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar las iminas o derivados oxo correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en aminas más simples.

Sustitución: Los grupos amino pueden participar en reacciones de sustitución, formando derivados con diferentes grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Reactivos como el permanganato de potasio o el peróxido de hidrógeno se utilizan en condiciones ácidas o básicas.

Reducción: Hidrogenación catalítica utilizando paladio sobre carbón o hidruro de litio y aluminio.

Sustitución: Reactivos como los cloruros de acilo o los cloruros de sulfonilo en presencia de una base.

Principales productos

Oxidación: Iminas o derivados oxo.

Reducción: Aminas más simples.

Sustitución: Derivados acilados o sulfonilados.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Cancer Treatment

L-2,4-diaminobutyric acid has shown promising potential in cancer therapy. Research indicates that derivatives of DAB can enhance the efficacy of established anticancer drugs such as daunomycin, particularly in treating leukemia. The compound's ability to induce high osmotic pressure may contribute to its effectiveness against malignant cells, including human neuroglial cytomas and mouse fibroma cells .

1.2 Neurotoxicity Studies

While DAB has therapeutic potential, it is also associated with neurotoxicity. Studies have demonstrated that high doses of this compound can lead to hyperirritability and convulsions in animal models. The neurotoxic effects are attributed to liver damage resulting from the compound's interference with ammonia metabolism, leading to increased blood ammonia levels . Understanding these toxicological properties is crucial for developing safe therapeutic protocols.

Agricultural Applications

2.1 Plant Growth Promotion

This compound has been identified as a plant metabolite that can enhance growth and development in various crops. Its application in agriculture may involve using DAB as a growth regulator or a supplement to improve nutrient uptake and stress resistance in plants .

2.2 Pest Resistance

There is emerging evidence suggesting that DAB may play a role in enhancing pest resistance in plants. By modulating physiological responses, this compound could potentially reduce the impact of pests on crop yields, thereby contributing to sustainable agricultural practices.

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Case Studies

Case Study 1: Cancer Therapy

In a study examining the effects of this compound on cancer cells, researchers found that its derivatives significantly improved the therapeutic outcomes when used alongside conventional chemotherapy agents. This study highlights the need for further exploration of DAB as a complementary treatment option for various cancers.

Case Study 2: Neurotoxicity Assessment

A comprehensive evaluation of this compound's neurotoxic effects revealed critical insights into its mechanism of action. The study concluded that while DAB has potential therapeutic uses, careful consideration must be given to its dosage to mitigate adverse neurological effects.

Mecanismo De Acción

El mecanismo por el cual el ácido L-2,4-diaminobutírico ejerce sus efectos implica su interacción con la transaminasa del ácido gamma-aminobutírico. Al inhibir esta enzima, interrumpe la vía metabólica del ácido gamma-aminobutírico, lo que lleva a una acumulación de ácido gamma-aminobutírico. Esta acumulación puede inducir la lisis osmótica en las células tumorales, contribuyendo a su actividad antitumoral .

Comparación Con Compuestos Similares

El ácido L-2,4-diaminobutírico se puede comparar con otros compuestos similares como:

Ácido gamma-aminobutírico: A diferencia del ácido gamma-aminobutírico, el ácido L-2,4-diaminobutírico tiene un grupo amino adicional, lo que lo convierte en un inhibidor más potente de la transaminasa del ácido gamma-aminobutírico.

Ácido L-2,3-diaminopropiónico: Este compuesto tiene una estructura similar pero carece del carbono adicional en la columna vertebral, lo que resulta en diferentes propiedades químicas y actividades biológicas.

L-Ornitina: Ambos son aminoácidos no proteinogénicos, pero la L-Ornitina participa principalmente en el ciclo de la urea, mientras que el ácido L-2,4-diaminobutírico se estudia por sus efectos inhibitorios sobre la transaminasa del ácido gamma-aminobutírico.

El ácido L-2,4-diaminobutírico destaca por su estructura única y sus efectos inhibitorios específicos sobre la transaminasa del ácido gamma-aminobutírico, lo que lo convierte en un compuesto valioso en varios campos de investigación .

Actividad Biológica

L-2,4-diaminobutyric acid (DABA) is a significant organic compound belonging to the class of alpha-amino acids. It has garnered attention due to its various biological activities, particularly in neurotoxicity, antimicrobial properties, and potential applications in metabolic disorders. This article reviews the biological activity of DABA, supported by research findings and case studies.

This compound is a primary metabolite involved in several metabolic pathways. It is synthesized from L-ornithine and can be detected in various foods such as pummelos and pineapples . DABA acts as a substrate for specific enzymes, including 4-aminobutyrate aminotransferase, which plays a role in neurotransmitter metabolism .

Neurotoxicity

Research indicates that DABA exhibits neurotoxic properties primarily through its effects on liver function. A study demonstrated that intraperitoneal administration of toxic doses of DABA to rats resulted in hyperirritability, tremors, and convulsions within 12-20 hours. This was associated with increased blood ammonia levels and inhibited urea synthesis in liver slices from treated animals . The mechanism behind this neurotoxicity appears to involve competitive inhibition of ornithine carbamoyltransferase, leading to impaired ammonia utilization and subsequent neurotoxic effects .

Case Study: Neurotoxicity in Animal Models

- Subject : Rats administered with DABA.

- Findings :

- Symptoms: Hyperirritability, tremors, convulsions.

- Biochemical changes: Increased ammonia levels; reduced urea synthesis.

| Parameter | Control Group | DABA Treated Group |

|---|---|---|

| Blood Ammonia (µM) | 50 | 70 |

| Brain Glutamine (µM) | 100 | 300 |

Antimicrobial Activity

DABA has been explored for its antimicrobial properties. A study evaluated this compound-based ultrashort cationic lipopeptides (USCLs), which exhibited significant antimicrobial activity against various pathogens including Escherichia coli and Staphylococcus aureus. The effectiveness of these compounds was correlated with their structural characteristics, such as the length of the N-acyl chain .

Research Findings on Antimicrobial Efficacy

- Pathogens Tested :

- E. coli

- S. aureus

- Candida albicans

| Compound Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| USCLs with DABA | 10 µg/mL |

| Control (no DABA) | >100 µg/mL |

Applications in Metabolic Disorders

DABA's role in metabolic disorders has been highlighted in the context of ornithine transcarbamylase deficiency (OTCD). Patients with OTCD often experience hyperammonemic crises due to impaired urea cycle function. Supplementation with compounds like DABA may provide alternative pathways for ammonia detoxification .

Clinical Case: Management of OTCD

- Patient Profile : Male diagnosed with OTCD.

- Management Strategy : Low-protein diet supplemented with essential amino acids and L-citrulline.

- Outcome : Improved metabolic stability after dietary adjustments.

Propiedades

IUPAC Name |

(2S)-2,4-diaminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNSCSPNOLGXSM-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-2,4-diaminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1758-80-1 | |

| Record name | L-2,4-Diaminobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-2,4-diaminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-2,4-diaminobutyric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4-DIAMINOBUTYRIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61HPH2F0W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-2,4-diaminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.